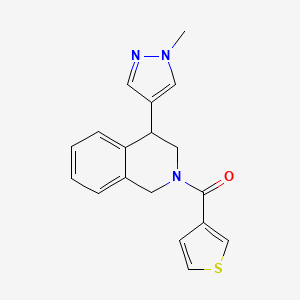

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-20-9-15(8-19-20)17-11-21(18(22)14-6-7-23-12-14)10-13-4-2-3-5-16(13)17/h2-9,12,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSXPQHWIZYPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone . Common synthetic routes may include:

Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.

Cyclization Reactions: : Cyclization of intermediates to form the dihydroisoquinoline core.

Coupling Reactions: : Introduction of the thiophene group via coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : Conversion of the thiophene group to its corresponding sulfoxide or sulfone.

Reduction: : Reduction of the pyrazole ring or the dihydroisoquinoline core.

Substitution Reactions: : Replacement of hydrogen atoms or functional groups on the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include:

Sulfoxides and Sulfones: : Resulting from the oxidation of the thiophene group.

Reduced Derivatives: : Resulting from the reduction of the pyrazole or dihydroisoquinoline core.

Substituted Derivatives: : Resulting from substitution reactions on the pyrazole or thiophene rings.

Scientific Research Applications

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone: has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

¹Estimated based on IUPAC name.

Structural Insights :

- The target compound’s dihydroisoquinoline core distinguishes it from the bis-pyrazole systems in Compound 7b and the pyrazolo-pyrimidine in Example 74. Partial saturation in the isoquinoline ring may enhance conformational flexibility compared to fully aromatic analogs .

- The thiophene-3-yl methanone group is shared with Example 76 but differs in substitution patterns. Example 76 incorporates a morpholine-modified thiophene, likely improving solubility compared to the target’s simpler thiophene group .

Spectroscopic Properties

- IR Spectroscopy: The target’s methanone C=O stretch (~1720 cm⁻¹) aligns with Compound 7b (1720 cm⁻¹), confirming the ketone functionality .

- NMR : Aromatic protons in the target likely resonate near δ 7.3–7.6 (similar to Compound 7b’s pyrazole and phenyl signals). Example 76’s fluorophenyl groups exhibit downfield shifts due to electron-withdrawing effects .

- Mass Spectrometry : Compound 7b shows a dominant molecular ion at m/z 538 (M⁺), while Example 76’s M+1 peak at m/z 531.3 reflects its lower molecular weight .

Implications of Structural Differences

- Solubility: The dihydroisoquinoline core may reduce hydrophobicity compared to Compound 7b’s fully aromatic thieno-thiophene system.

- Bioactivity Potential: Pyrazole and thiophene motifs are associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while dihydroisoquinolines are explored for serotonin receptor modulation .

Biological Activity

The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. Its unique molecular architecture suggests potential biological activities that warrant detailed investigation. This article reviews the synthesis, structural characterization, and biological activities of this compound, drawing from diverse research sources.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.5 g/mol. The structure includes a pyrazole ring, isoquinoline moiety, and thiophene component, which are known to exhibit various biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₁N₃OS |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 2034337-68-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Synthesis of the Isoquinoline Moiety : Often accomplished via the Bischler-Napieralski reaction.

- Thiophene Integration : This involves coupling reactions that link the thiophene to the isoquinoline structure.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing isoquinoline and pyrazole rings have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activity.

Antimicrobial Properties

Studies have demonstrated that heterocycles like thiophene and pyrazole are effective against a range of bacterial strains. The presence of these rings in our compound could enhance its antimicrobial potential.

Neuroprotective Effects

Preliminary research suggests that compounds with dihydroisoquinoline structures may offer neuroprotective benefits, potentially acting on neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies

- Antitumor Activity in Cell Lines : A study assessed the cytotoxic effects of similar pyrazole derivatives on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that derivatives with thiophene exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL.

- Neuroprotective Mechanisms : A computational docking study suggested potential interactions with NMDA receptors, indicating possible neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound’s heterocyclic core (pyrazole and dihydroisoquinoline) can be synthesized via cyclocondensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid (4–6 hours) is a common approach . Optimize yield by varying stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity (ethanol vs. DMF), and temperature (80–100°C). Monitor purity via TLC and recrystallize using ethanol/DMF mixtures (1:1) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use orthogonal analytical methods:

- NMR : Assign peaks for the thiophene (δ 6.5–7.5 ppm) and pyrazole (δ 7.0–8.0 ppm) protons, with diastereotopic protons in the dihydroisoquinoline moiety (δ 3.0–4.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of thiophene or methylpyrazole groups).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation in dihydroisoquinoline) .

Q. How should researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodology : Screen against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments. Use IC₅₀ values to compare potency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB). Prioritize hydrogen bonding with the methanone carbonyl and hydrophobic interactions with the thiophene ring. Validate predictions with MD simulations (100 ns) to assess stability. Note that solvation effects and protein flexibility may limit accuracy .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Cross-Validation : Compare in vitro (e.g., enzymatic) vs. cellular assays to distinguish target-specific effects from off-target interactions.

- Metabolic Stability Testing : Use liver microsomes to assess if poor activity in cell-based assays stems from rapid degradation .

- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability between replicates or platforms .

Q. How can researchers investigate the environmental fate and ecotoxicological risks of this compound?

- Methodology : Follow the INCHEMBIOL framework :

- Abiotic Degradation : Hydrolysis studies (pH 2–12, 25–50°C) to identify breakdown products.

- Bioaccumulation : Measure logP (octanol-water partitioning) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).

- Toxicity : Acute/chronic exposure tests across trophic levels (algae, fish, invertebrates).

Q. What experimental approaches elucidate the compound’s pharmacokinetic (PK) properties?

- Methodology :

- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (human liver microsomes).

- In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples at 0–24h, and quantify via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .

Methodological Considerations for Data Interpretation

- Stereochemical Purity : Use chiral HPLC or circular dichroism to confirm enantiomeric excess, especially if the dihydroisoquinoline moiety exhibits axial chirality .

- Thermodynamic vs. Kinetic Control : Vary reaction time and temperature during synthesis to determine if intermediates (e.g., enolates) favor kinetic products .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl group on pyrazole, thiophene position) and correlate changes with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.